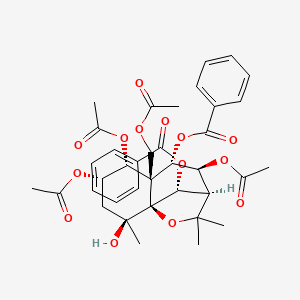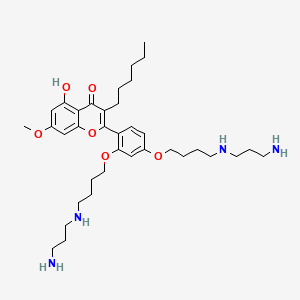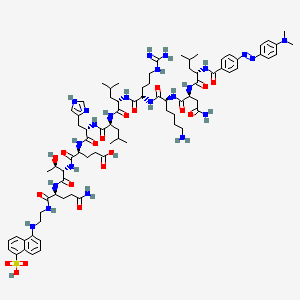
Dabcyl-LNKRLLHETQ-Edans
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dabcyl-LNKRLLHETQ-Edans is a fluorigenic peptide used in fluorescence resonance energy transfer (FRET) assays. This compound consists of a donor-acceptor pair, where Dabcyl acts as the quencher and Edans as the fluorophore. The peptide sequence LNKRLLHETQ is derived from the conserved Plasmodium Export Element (PEXEL) motif of Histidine-Rich Protein II (HRPII), making it particularly useful in studying the activity of Plasmepsin V, an enzyme involved in the export of proteins by the malaria parasite Plasmodium falciparum .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dabcyl-LNKRLLHETQ-Edans involves solid-phase peptide synthesis (SPPS). The peptide chain is assembled step-by-step on a solid support, typically using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The Dabcyl and Edans groups are introduced at the N-terminus and C-terminus of the peptide, respectively. The reaction conditions include the use of coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) and DIPEA (N,N-Diisopropylethylamine) in a suitable solvent such as DMF (N,N-Dimethylformamide) .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to streamline the process, ensuring high yield and purity. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and NMR spectroscopy .
Analyse Chemischer Reaktionen
Types of Reactions
Dabcyl-LNKRLLHETQ-Edans primarily undergoes fluorescence resonance energy transfer (FRET) reactions. The compound can also participate in hydrolysis reactions when exposed to specific proteases, such as Plasmepsin V .
Common Reagents and Conditions
FRET Reactions: These reactions occur under physiological conditions, typically in phosphate buffer at pH 7.5.
Hydrolysis Reactions: Enzymatic hydrolysis by Plasmepsin V requires the presence of the enzyme and appropriate buffer conditions to maintain enzyme activity.
Major Products Formed
The major product formed from the hydrolysis of this compound by Plasmepsin V is the cleaved peptide, which results in the separation of the Dabcyl and Edans groups, leading to a measurable increase in fluorescence .
Wissenschaftliche Forschungsanwendungen
Dabcyl-LNKRLLHETQ-Edans is widely used in scientific research due to its applications in FRET assays. These assays are crucial for:
Wirkmechanismus
The mechanism of action of Dabcyl-LNKRLLHETQ-Edans involves FRET, where energy transfer occurs from the excited donor (Edans) to the acceptor (Dabcyl) when they are in close proximity. This results in quenching of the fluorescence signal. Upon cleavage by Plasmepsin V, the donor and acceptor are separated, leading to an increase in fluorescence, which can be quantitatively measured .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dabcyl-Glu-Arg-Nle-Phe-Leu-Ser-Phe-Pro-EDANS: Another FRET peptide used for studying protease activity.
Dabcyl-Gly-Phe-Gly-Gly-EDANS: Used in FRET assays for different proteases.
Uniqueness
Dabcyl-LNKRLLHETQ-Edans is unique due to its specific peptide sequence derived from the PEXEL motif, making it particularly suitable for studying Plasmepsin V activity in malaria research. The excellent spectral overlap between Dabcyl and Edans ensures efficient energy transfer, enhancing the sensitivity of FRET assays .
Eigenschaften
Molekularformel |
C81H119N23O19S |
|---|---|
Molekulargewicht |
1751.0 g/mol |
IUPAC-Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-[[(2S,3R)-1-[[(2S)-5-amino-1,5-dioxo-1-[2-[(5-sulfonaphthalen-1-yl)amino]ethylamino]pentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C81H119N23O19S/c1-44(2)37-60(96-70(110)48-21-23-49(24-22-48)102-103-50-25-27-52(28-26-50)104(8)9)75(115)100-64(41-67(84)107)79(119)93-56(17-10-11-33-82)72(112)92-57(19-14-34-90-81(85)86)73(113)97-61(38-45(3)4)76(116)98-62(39-46(5)6)77(117)99-63(40-51-42-87-43-91-51)78(118)94-59(30-32-68(108)109)74(114)101-69(47(7)105)80(120)95-58(29-31-66(83)106)71(111)89-36-35-88-55-18-12-16-54-53(55)15-13-20-65(54)124(121,122)123/h12-13,15-16,18,20-28,42-47,56-64,69,88,105H,10-11,14,17,19,29-41,82H2,1-9H3,(H2,83,106)(H2,84,107)(H,87,91)(H,89,111)(H,92,112)(H,93,119)(H,94,118)(H,95,120)(H,96,110)(H,97,113)(H,98,116)(H,99,117)(H,100,115)(H,101,114)(H,108,109)(H4,85,86,90)(H,121,122,123)/t47-,56+,57+,58+,59+,60+,61+,62+,63+,64+,69+/m1/s1 |
InChI-Schlüssel |
JHAJNWICMOBYNQ-IRJDQAPQSA-N |
Isomerische SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)NCCNC1=CC=CC2=C1C=CC=C2S(=O)(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC3=CNC=N3)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)C4=CC=C(C=C4)N=NC5=CC=C(C=C5)N(C)C)O |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC1=CNC=N1)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)NCCNC2=CC=CC3=C2C=CC=C3S(=O)(=O)O)NC(=O)C4=CC=C(C=C4)N=NC5=CC=C(C=C5)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


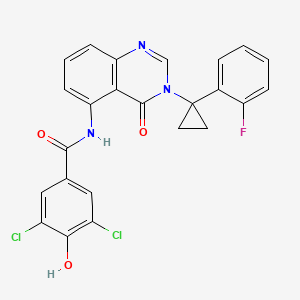
![Benzoic acid, 3,3'-[(2,5-dichloro-1,4-phenylene)bis[iminocarbonyl(2-hydroxy-3,1-naphthalenediyl)azo]]bis[4-methyl-, bis(1-methylethyl) ester](/img/structure/B12376905.png)

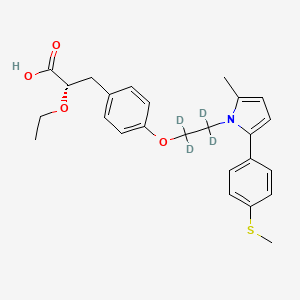
![Benzoic acid, 3,3'-[(2,5-dichloro-1,4-phenylene)bis[iminocarbonyl(2-hydroxy-3,1-naphthalenediyl)azo]]bis[4-methyl-, bis(1-methylethyl) ester](/img/structure/B12376937.png)
![N-[3-[4-[5-[[(1-acetylpiperidin-4-yl)amino]methyl]-6-methoxypyridin-2-yl]-3-chloropyridin-2-yl]-2-methylphenyl]-5-[[(3R)-3-hydroxypyrrolidin-1-yl]methyl]-4-methoxypyridine-2-carboxamide](/img/structure/B12376942.png)
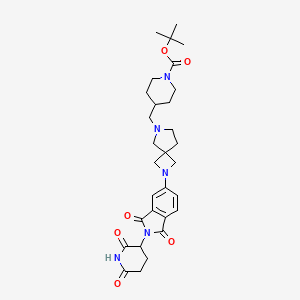
![N-tert-butyl-8-(4-carbamoyl-6-methoxypyridin-2-yl)-1-(3,5-dichlorophenyl)-7-methoxy-N-methyl-4H-chromeno[4,3-c]pyrazole-3-carboxamide](/img/structure/B12376960.png)

